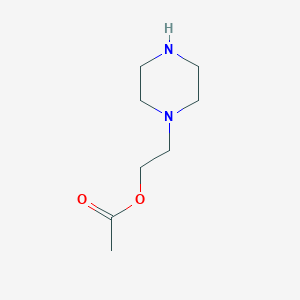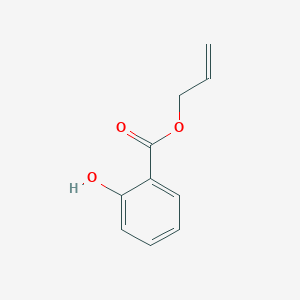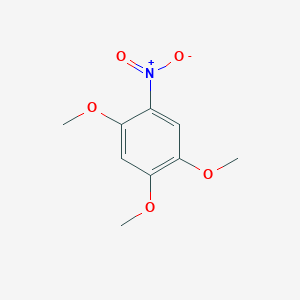
1,2,4-Trimethoxy-5-nitrobenzene
Overview
Description
1,2,4-Trimethoxy-5-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups and one nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
1,2,4-Trimethoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4-trimethoxybenzene using nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound . Another method involves the catalytic hydrogenation of this compound using palladium on carbon as a catalyst in the presence of hydrogen gas . Industrial production methods often utilize similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity.
Chemical Reactions Analysis
1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin chloride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,4-Trimethoxy-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-trimethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Trimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1,2,4-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,5-Trimethoxynitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1,3,5-Triamino-2,4,6-trinitrobenzene: A highly energetic compound with different applications in explosives and propellants.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,2,4-trimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVFZZZETDRISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B80954.png)
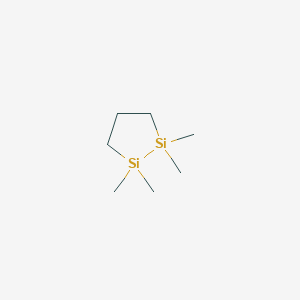
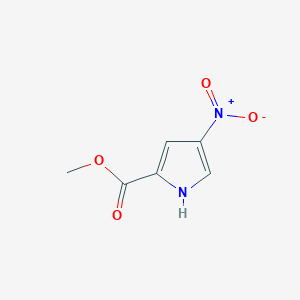
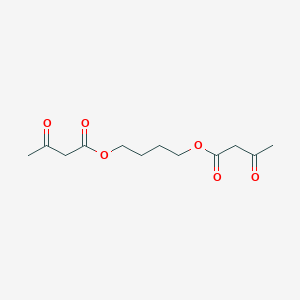
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
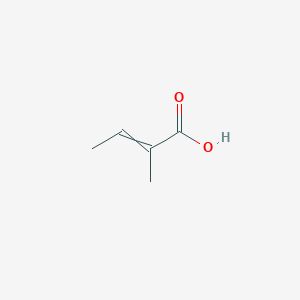
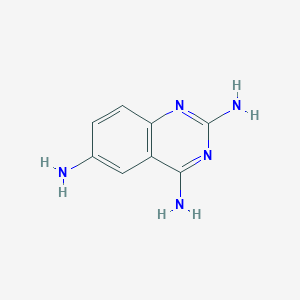

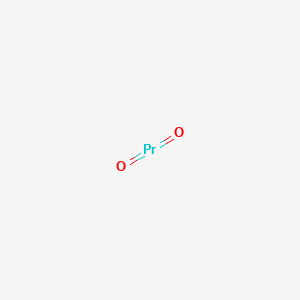
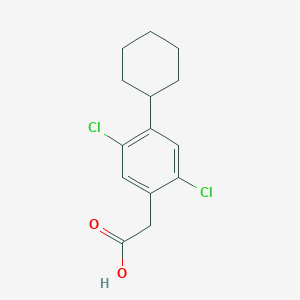
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
